molecular formula C6H4ClN3 B1266833 6-Chloroimidazo[1,2-b]pyridazine CAS No. 6775-78-6

6-Chloroimidazo[1,2-b]pyridazine

Cat. No. B1266833
CAS RN: 6775-78-6
M. Wt: 153.57 g/mol
InChI Key: MPZDNIJHHXRTIQ-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound with a chlorine atom at the 6-position of the imidazo ring system. It is a member of the pyridazine family of compounds and is known for its potential applications in a variety of scientific research areas. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Chemical Synthesis and Derivatization

6-Chloroimidazo[1,2-b]pyridazine has been a significant compound in chemical synthesis and derivatization. For example, Akkaoui et al. (2010) reported the direct intermolecular C-H arylation of this compound, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalysed arylation process (Akkaoui et al., 2010).

Pharmacological and Biological Activities

Research by Ishimoto et al. (2013) demonstrated the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives showing inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase. This synthesis involved an SNAr reaction of this compound with phenols, leading to the production of compounds with potential therapeutic implications (Ishimoto et al., 2013).

Barlin et al. (1997) synthesized a series of 3-acylaminomethyl-6-(chloro, iodo, and methyl)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines and examined their interaction with central and mitochondrial benzodiazepine receptors. They found that the imidazo[1,2-b]pyridazines were generally more selective for the mitochondrial receptors (Barlin et al., 1997).

Photoelectron Spectroscopy and Electronic Structure

Kovač et al. (1980) conducted photoelectron spectroscopy of heterocycles including this compound. This study provided insights into the electronic structure of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Kovač et al., 1980).

Antiviral Activities

Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, some of which showed potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro. This suggests potential applications in developing antiviral agents (Galtier et al., 2003).

Radiochemical Synthesis and Applications

Fabio et al. (1978) synthesized a potent antiparasitic agent labeled with carbon-14 and deuterium using this compound. This synthesis is significant for studying absorption and metabolism in pharmacological research (Fabio et al., 1978).

Safety and Hazards

6-Chloroimidazo[1,2-b]pyridazine may cause skin and eye irritation. It may be harmful if absorbed through the skin or if swallowed . It may also cause respiratory tract irritation if inhaled .

Future Directions

The future directions for 6-Chloroimidazo[1,2-b]pyridazine research could involve exploring its potential biological activities and pharmacological properties. The compound could also be used as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-b]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This is achieved through the modulation of cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with cellular proteins and enzymes . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various molecules from cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and other nuclear proteins . This subcellular localization is crucial for its activity and function, as it determines the specific biomolecules and pathways that the compound can interact with .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZDNIJHHXRTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218024
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6775-78-6
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-b)pyridazine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

5.0 g (38.6 mmol) of 3-amino-6-chloropyridazine were heated together with 4.7 ml (40 mmol) of chloracetaldehyde (55% strength in water) in 15 ml of n-butanol at 120° C. for a period of 5 days. After the reaction was complete, the reaction mixture was added to saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases were then washed with sat. sodium chloride solution and dried over sodium sulfate, and the solvent was removed in vacuo. In the final purification by chromatography on silica gel, 4.17 g (70%) of the desired product were isolated in the form of an amorphous white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-pyridazinamine (5.00 g, 38 mmol) in 1-butanol (5 mL) was treated with chloroacetaldehyde (50% in water, 5.0 mL, 38 mmol) and the tan suspension was refluxed two hours and to give a dark solution. The reaction mixture was cooled to room temperature and the solid was collected by filtration and washed with methanol to afford a brown solid (3.04 g); evaporation of the filtrate gave additional product (4.60 g). The solids were combined (7.64 g) and used in the next reaction without further purification: MS [M+H]+ 154.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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